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Compound of Interest

Compound Name: (Ethoxymethoxy)cyclododecane

Cat. No.: B1620334

Synthesis of (Ethoxymethoxy)cyclododecane: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of
(ethoxymethoxy)cyclododecane, a valuable fragrance ingredient, from cyclododecanol. The
document details the chemical transformation, experimental protocols, and physicochemical
properties of the resulting acetal. The synthesis involves the acid-catalyzed reaction of
cyclododecanol with formaldehyde diethyl acetal, offering an efficient route to this compound,
also known in the industry as Boisambrene forte. This guide is intended to serve as a practical
resource for researchers in organic synthesis and professionals in the fragrance and chemical
industries.

Introduction

(Ethoxymethoxy)cyclododecane is a synthetic fragrance compound prized for its woody and
amber-like scent profile.[1] It is utilized in the formulation of various cosmetic and perfume
products. The synthesis of this molecule, an ethoxymethyl ether of cyclododecanol, is a key
process for its commercial production. This guide focuses on a specific and efficient method for
its preparation starting from the readily available cyclododecanol. The core of this synthesis is
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the protection of the alcohol functional group as an acetal, a common strategy in organic
chemistry to mask the reactivity of hydroxyl groups.

Reaction Scheme and Mechanism

The synthesis of (ethoxymethoxy)cyclododecane from cyclododecanol proceeds via an acid-
catalyzed reaction with formaldehyde diethyl acetal. This reaction is an example of a
transacetalization.

Reaction:

Cyclododecanol + Formaldehyde Diethyl Acetal = (Ethoxymethoxy)cyclododecane +
Ethanol

The mechanism involves the protonation of one of the ethoxy groups of formaldehyde diethyl
acetal by an acid catalyst, leading to its departure as ethanol and the formation of a resonance-
stabilized oxocarbenium ion. The nucleophilic oxygen of cyclododecanol then attacks this
electrophilic species. Subsequent deprotonation of the resulting intermediate yields the final
product, (ethoxymethoxy)cyclododecane. The reaction is driven to completion by removing
the ethanol byproduct, typically through distillation.

Experimental Protocol

The following experimental protocol is adapted from a patented procedure for the synthesis of
formaldehyde ethyl cyclododecyl acetal, which is synonymous with
(ethoxymethoxy)cyclododecane.

Materials:

Cyclododecanol

Formaldehyde diethyl acetal

Acidic catalyst (e.g., bleaching earth catalyst KP 10, ion-exchange resin)

Inert solvent (optional, as excess formaldehyde diethyl acetal can serve as the solvent)

Procedure:
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o A mixture of cyclododecanol (1.0 molar equivalent) and a significant molar excess of
formaldehyde diethyl acetal (e.g., 5 molar equivalents) is prepared in a reaction vessel
equipped with a stirrer, a heating mantle, and a distillation apparatus (e.g., a Vigreux
column).

e An acidic catalyst (e.g., 15 g of KP 10 bleaching earth per 0.5 mol of cyclododecanol) is
added to the mixture.

e The reaction mixture is heated to boiling with continuous stirring.

e The ethanol formed during the reaction is continuously removed by distillation, along with
some of the excess formaldehyde diethyl acetal, to drive the equilibrium towards the product.

o The progress of the reaction can be monitored by techniques such as thin-layer
chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of
cyclododecanol.

e Upon completion of the reaction (typically within 3-5 hours), the mixture is cooled to room
temperature.

e The solid catalyst is removed by filtration.

o The excess formaldehyde diethyl acetal is removed from the filtrate by distillation under
reduced pressure.

e The crude product is then purified by fractional distillation to yield pure
(ethoxymethoxy)cyclododecane.

Data Presentation
Physicochemical Properties of
(Ethoxymethoxy)cyclododecane
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Property Value Reference
CAS Number 58567-11-6 [2113114]
Molecular Formula C15H3002 [21[31[4]
Molecular Weight 242.40 g/mol [21[31[5]
Appearance Colorless liquid [6]
Odor Woody, Amber, Cedar [2][6]
Boiling Point 287.3 °C at 760 mmHg [4]
Density 0.928 - 0.940 g/cm3 at 20°C [6]
Refractive Index 1.465 - 1.469 at 20°C [6]
Flash Point >100 °C [6]
Reaction Data
Parameter Value Reference
Reactants Cyclododecanol,- 7]
Formaldehyde diethyl acetal
Acidic catalyst (e.g., bleachin
Catalyst earth, ion—eichimge resin) : 7l
Reaction Time 3-5hours [7]
Yield up to 82% [7]

Predicted Spectroscopic Data

While experimental spectra for (ethoxymethoxy)cyclododecane are not readily available in

the public domain, the expected spectroscopic characteristics can be predicted based on the

functional groups present in the molecule.
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Spectroscopy

Predicted Chemical Shifts /| Absorption
Bands

1H NMR

* ~4.6 ppm (s, 2H): O-CH2-O protons of the
ethoxymethyl group.

* ~3.6 ppm (g, 2H): O-CH2-CHs protons of the
ethoxy group.

* ~3.5 ppm (m, 1H): CH-O proton on the

cyclododecane ring.

* ~1.2-1.6 ppm (m, 22H): CH:z protons of the

cyclododecane ring.

*~1.2 ppm (t, 3H): O-CH2-CHs protons of the
ethoxy group.

13C NMR

* ~95 ppm: O-CH2-O carbon of the
ethoxymethyl group.

* ~80 ppm: CH-O carbon of the cyclododecane

ring.

* ~65 ppm: O-CH2-CHs carbon of the ethoxy
group.

* ~20-30 ppm: CHz carbons of the

cyclododecane ring.

* ~15 ppm: O-CH2-CHs carbon of the ethoxy
group.

IR Spectroscopy

* 2950-2850 cm~1: C-H stretching of alkane

groups.

* 1150-1050 cm~1: Strong C-O stretching bands

characteristic of the acetal group.

Mass Spectrometry

* The molecular ion peak (m/z = 242.4) may be

observed.
* Fragmentation is expected to involve the
cleavage of the ethoxymethyl group and
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fragmentation of the cyclododecane ring.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the synthesis of
(ethoxymethoxy)cyclododecane.
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Caption: Experimental workflow for the synthesis of (ethoxymethoxy)cyclododecane.
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Caption: Logical relationship of reactants and products in the synthesis.

Conclusion

The synthesis of (ethoxymethoxy)cyclododecane from cyclododecanol via an acid-catalyzed
reaction with formaldehyde diethyl acetal is an effective and high-yielding method. This
technical guide provides the necessary details for the replication of this synthesis, including a
step-by-step experimental protocol and a summary of the key quantitative data. The provided
workflow diagrams offer a clear visual representation of the process. This information is
intended to be a valuable asset for chemists and researchers working in the field of organic
synthesis and fragrance chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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